

# Chemical structure of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

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## Compound of Interest

**Compound Name:** *Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate*

**Cat. No.:** B067474

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## An In-Depth Technical Guide to **Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate**

**Executive Summary:** This document provides a comprehensive technical overview of **tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate**, a key heterocyclic building block in modern medicinal chemistry. We will explore its structural and physicochemical properties, detail a robust synthetic protocol and subsequent characterization, and discuss its primary application as a precursor to amino-pyridinyl derivatives for drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

## Introduction and Strategic Importance

In the landscape of pharmaceutical development, nitrogen-containing heterocycles are privileged scaffolds due to their ability to engage in diverse biological interactions. The nitropyridinyl-piperazine core, in particular, serves as a versatile platform. The title compound, **tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate** (CAS No. 193902-78-2), is a strategically important intermediate.<sup>[1]</sup> Its structure combines three key features:

- A Pyridine Ring: A common motif in pharmaceuticals, activated by an electron-withdrawing nitro group.
- A Piperazine Linker: A frequently used linker in drug design, offering favorable pharmacokinetic properties.

- A Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable and readily cleavable protection for one of the piperazine nitrogens, enabling regioselective synthesis.

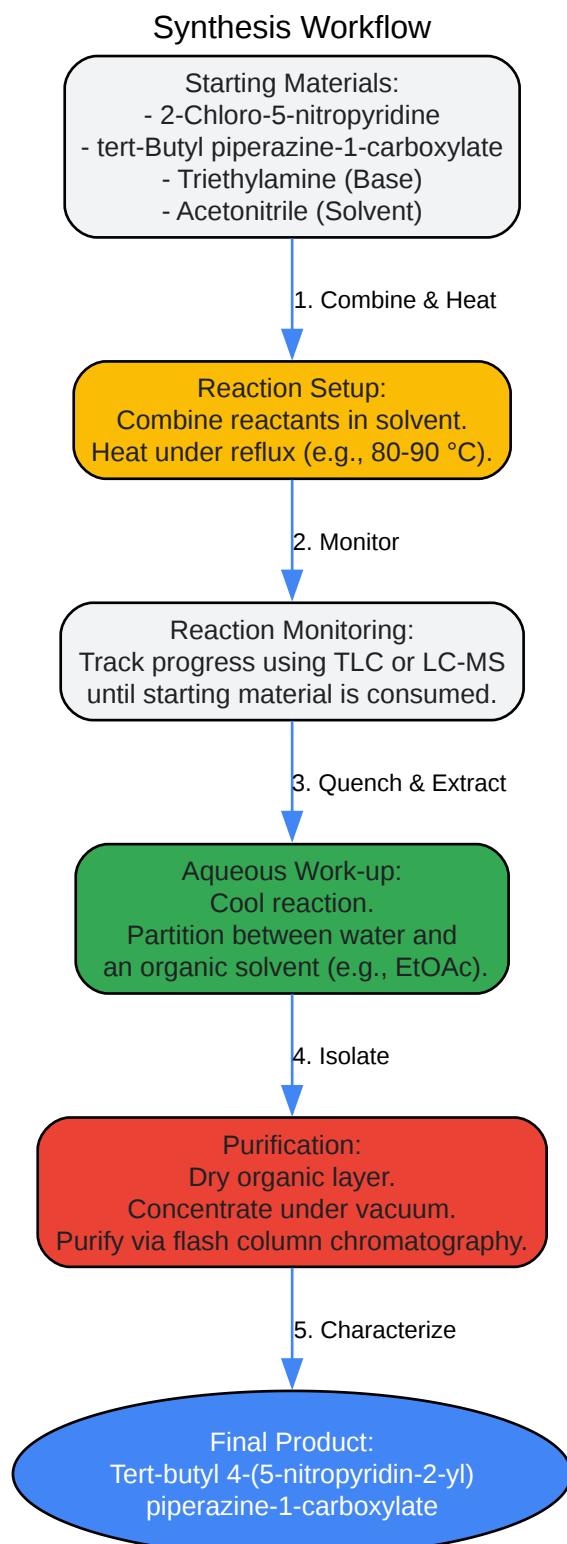
The primary utility of this molecule lies in the chemical reactivity of the nitro group, which can be efficiently reduced to a primary amine. This amine then serves as a handle for subsequent coupling reactions (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig amination), allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). Its isomers are known intermediates in the synthesis of targeted therapies, such as the CDK4/6 inhibitor Palbociclib, underscoring the value of this molecular framework.[\[2\]](#)[\[3\]](#)

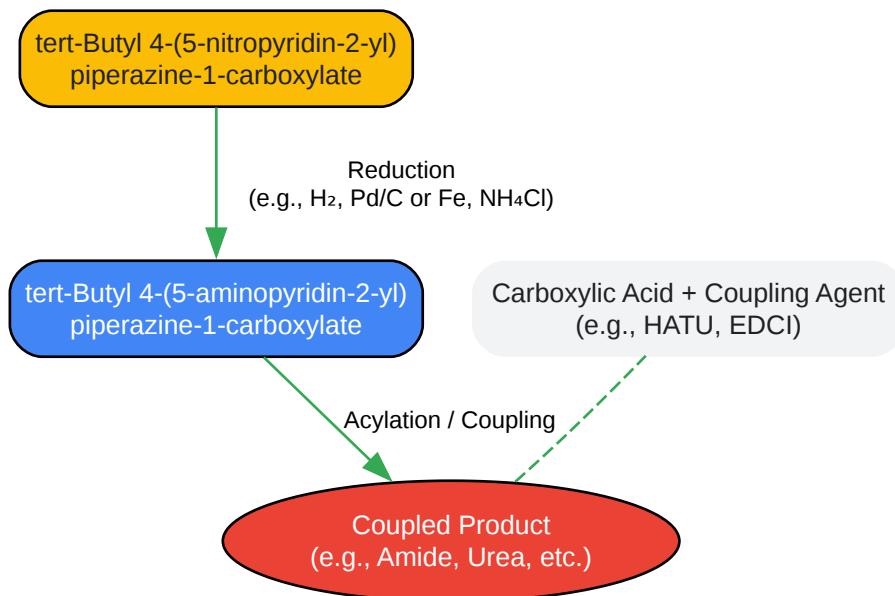
## Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key properties of **tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate** are summarized below.

Property	Value	Source(s)
CAS Number	193902-78-2	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>4</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	308.33 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Off-white to orange crystalline powder or solid	<a href="#">[2]</a>
Storage Conditions	Store in a dry, sealed place, under an inert atmosphere at 2-8°C	<a href="#">[1]</a> <a href="#">[4]</a>

Structural Formula:



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## References

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